Biphenyl-4-yl 4-chlorobenzoate
Description
Properties
IUPAC Name |
(4-phenylphenyl) 4-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClO2/c20-17-10-6-16(7-11-17)19(21)22-18-12-8-15(9-13-18)14-4-2-1-3-5-14/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXACSMXPKVBIMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Biphenyl-4-yl 4-chlorobenzoate can be synthesized through several methods. One common approach involves the reaction of 1-(biphenyl-4-yl)ethanone with 4-chlorobenzoic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve more scalable methods, such as catalytic coupling reactions. For example, the Suzuki-Miyaura coupling reaction can be employed, where a boronic acid derivative of biphenyl is reacted with 4-chlorobenzoic acid in the presence of a palladium catalyst and a base . This method offers high yields and is suitable for large-scale production.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Chlorine Atom
The chlorine atom at the para position of the benzoate ring undergoes nucleophilic substitution under basic or catalytic conditions. This reactivity is attributed to the electron-withdrawing effect of the ester group, which activates the aromatic ring toward nucleophilic attack.
Key Reactions:
-
Ammonolysis :
Treatment with ammonia in dimethylformamide (DMF) and potassium carbonate at 80°C yields biphenyl-4-yl 4-aminobenzoate via displacement of chlorine . -
Thiol Substitution :
Reaction with sodium thiolate (NaSH) in dimethyl sulfoxide (DMSO) at 120°C produces biphenyl-4-yl 4-mercaptobenzoate .
Table 1: Substitution Reactions
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| NH₃ | DMF, K₂CO₃, 80°C, 4h | Biphenyl-4-yl 4-aminobenzoate | 75 |
| NaSH | DMSO, 120°C, 6h | Biphenyl-4-yl 4-mercaptobenzoate | 62 |
Ester Hydrolysis
The ester bond is susceptible to hydrolysis under acidic or basic conditions, yielding 4-chlorobenzoic acid and biphenyl-4-ol.
-
Acidic Hydrolysis :
Refluxing with sulfuric acid (H₂SO₄) in water cleaves the ester into 4-chlorobenzoic acid and biphenyl-4-ol . -
Basic Hydrolysis (Saponification) :
Treatment with sodium hydroxide (NaOH) produces sodium 4-chlorobenzoate and biphenyl-4-ol .
Table 2: Hydrolysis Conditions
| Conditions | Reagents | Product 1 | Product 2 |
|---|---|---|---|
| Acidic | H₂SO₄, reflux | 4-Chlorobenzoic Acid | Biphenyl-4-ol |
| Basic | NaOH, H₂O, reflux | Sodium 4-Chlorobenzoate | Biphenyl-4-ol |
Reduction Reactions
Strong reducing agents like lithium aluminum hydride (LiAlH₄) target the ester carbonyl group, reducing it to a primary alcohol.
-
LiAlH₄ Reduction :
In tetrahydrofuran (THF), LiAlH₄ reduces the ester to biphenyl-4-ylmethanol and 4-chlorobenzyl alcohol .
Table 3: Reduction Outcomes
| Reagent | Conditions | Product 1 | Product 2 |
|---|---|---|---|
| LiAlH₄ | THF, 0°C to rt | Biphenyl-4-ylmethanol | 4-Chlorobenzyl Alcohol |
Biodegradation Pathways
In environmental systems, bacterial strains such as Pseudomonas cepacia P166 metabolize 4-chlorobenzoate derivatives via oxidative pathways. Key steps include:
-
Dehalogenation : Enzymatic removal of chlorine to form 4-hydroxybenzoate .
-
Ring Cleavage : Conversion to 4-chlorocatechol , followed by meta-cleavage to 5-chloro-2-hydroxymuconic semialdehyde .
Table 4: Biodegradation Metabolites
| Enzyme/Organism | Metabolite | Pathway Step |
|---|---|---|
| Pseudomonas cepacia P166 | 4-Chlorocatechol | Ring hydroxylation |
| 5-Chloro-2-hydroxymuconic semialdehyde | Meta cleavage |
Photochemical Degradation
While not explicitly documented for this compound, analogous chlorobenzoates undergo UV-induced dechlorination or radical-mediated decomposition in sunlight, suggesting potential photolytic pathways .
Scientific Research Applications
Pharmaceutical Applications
Biphenyl derivatives, including biphenyl-4-yl 4-chlorobenzoate, have been studied for their potential as therapeutic agents. Research indicates that biphenyl-based compounds exhibit significant biological activities, including:
- Anti-Tyrosinase Activity : A series of biphenyl esters were synthesized and evaluated for their ability to inhibit tyrosinase, an enzyme involved in melanin production. Some derivatives demonstrated promising anti-tyrosinase activities, indicating potential applications in treating skin disorders such as hyperpigmentation .
- Anti-Cancer Properties : Biphenyl derivatives have been investigated for their anti-cancer effects. Studies suggest that modifications to the biphenyl structure can enhance activity against various cancer cell lines, making them suitable candidates for further development in oncology .
- Cardiovascular and Anti-inflammatory Treatments : Biphenyl compounds are also being explored for their potential use in treating hypertension and inflammatory diseases. Their structural analogs have shown efficacy in preclinical studies, paving the way for clinical applications .
Environmental Applications
This compound plays a crucial role in bioremediation efforts aimed at degrading polychlorinated biphenyls (PCBs) and other environmental pollutants:
- Bioremediation of Chlorinated Aromatics : Research has shown that bacteria capable of degrading biphenyl can also metabolize chlorinated biphenyls. The degradation pathways involve the conversion of biphenyl to benzoate derivatives, which can then be further degraded by microbial communities .
- Engineering Microbial Pathways : Studies focusing on the engineering of aromatic acid: CoA ligases have demonstrated that modifying these enzymes can enhance their ability to process chlorobenzoates produced during PCB degradation. This approach aims to improve the efficiency of bioremediation strategies targeting contaminated sites .
Material Science Applications
Biphenyl compounds are integral to the development of advanced materials:
- Liquid Crystals and OLEDs : Biphenyl moieties serve as central building blocks in the synthesis of liquid crystals and organic light-emitting diodes (OLEDs). The unique electronic properties of biphenyl derivatives facilitate their use in optoelectronic devices, enhancing performance and stability .
Case Study 1: Anti-Tyrosinase Activity
In a study evaluating a series of new biphenyl esters, compounds exhibiting significant inhibition of tyrosinase were identified. The most effective derivatives were subjected to docking studies to understand their binding interactions with the enzyme, revealing a pharmacophoric pattern similar to known inhibitors like kojic acid .
Case Study 2: Bioremediation Pathways
A project focused on the degradation of PCBs by Alcaligenes sp. demonstrated the effectiveness of engineered bacterial strains in utilizing biphenyl as a sole carbon source while concurrently degrading chlorinated by-products like 4-chlorobenzoate. This dual pathway approach not only facilitated PCB degradation but also minimized toxic accumulation in contaminated environments .
Data Tables
Mechanism of Action
The mechanism of action of biphenyl-4-yl 4-chlorobenzoate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and inhibit their activity, leading to various physiological effects. The biphenyl moiety allows for strong hydrophobic interactions, while the 4-chlorobenzoate group can participate in hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Table 1. Comparison of Key Properties
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Biodegradability | Notable Applications |
|---|---|---|---|---|
| This compound* | ~318.8 | Biphenyl, 4-chloroester | Likely Low | Pharmaceuticals, Materials |
| Methyl 4-chlorobenzoate | 170.59 | Methyl ester, 4-Cl | Moderate | Synthetic intermediate |
| (Biphenyl-4-yl)(phenyl)methanone | 258.32 | Biphenyl, ketone | Low | Photochemistry, Luminescence |
| 1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone | 430.51 | Biphenyl, acetyl, piperazine | N/A | Antipsychotic agents |
*Estimated based on structural analogs.
Table 2. QSAR Parameters for Antipsychotic Biphenyl Derivatives ()
| Substituent on Piperazine | QPlogBB (Brain/Blood) | Electron Affinity (EA) | Anti-dopaminergic Activity |
|---|---|---|---|
| 2-Methoxyphenyl | 0.45 | -1.2 eV | High |
| 2,3-Dichlorophenyl | 0.38 | -0.9 eV | High |
| 4-Chlorobenzoate* | N/A | Estimated -1.5 eV | Moderate (Predicted) |
*Hypothetical values based on 4-chloro substituent effects.
Research Findings and Implications
- Environmental Persistence : The biphenyl group may hinder biodegradation, as seen in PCB-like behavior (), while the 4-chloroester could slow hydrolysis compared to methyl esters .
- Drug Design : Replacing acetyl linkages (as in ) with ester groups could modulate metabolic stability and blood-brain barrier penetration, though this requires empirical validation .
- Material Science : The planar biphenyl system in this compound may support applications in optoelectronics, similar to 4-benzoylbiphenyl’s use in luminescence studies .
Q & A
Q. What are the validated synthetic routes for Biphenyl-4-yl 4-chlorobenzoate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A common approach involves coupling 4-chlorobenzoic acid with biphenyl-4-ol using carbodiimide reagents like DCC (N,N'-dicyclohexylcarbodiimide) and catalytic DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane. For optimization, maintain stoichiometric ratios (e.g., 1:1.2 acid-to-phenol ratio), monitor reaction progress via TLC, and purify via flash chromatography using solvents like petroleum ether/chloroform (1:1 v/v). Yields >90% have been reported under these conditions .
Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral discrepancies resolved?
- Methodological Answer : Use a combination of:
- 1H-NMR to confirm aromatic proton environments (e.g., δ 7.25–8.15 ppm for biphenyl and chlorobenzoate moieties).
- IR spectroscopy to verify ester C=O stretching (~1740 cm⁻¹).
- Mass spectrometry for molecular ion validation (e.g., [M+H]+ at m/z 323.7).
Discrepancies in melting points or spectral peaks may arise from impurities; recrystallization in ethanol or hexane/ethyl acetate mixtures improves purity .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Use impervious gloves (e.g., nitrile) and tightly sealed goggles to prevent skin/eye contact.
- Work in a fume hood to avoid inhalation.
- Store away from oxidizing agents and aqueous environments to prevent hydrolysis.
- Decontaminate spills with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can researchers investigate the enzymatic degradation of this compound in environmental or biological systems?
- Methodological Answer : Focus on enzymes like 4-chlorobenzoate dehalogenase (EC 3.8.1.6) , which hydrolyzes the chloro group to form 4-hydroxybenzoate. Assay activity via:
Q. How do structural modifications to this compound influence its bioactivity, and what computational tools validate these relationships?
- Methodological Answer :
- Introduce substituents (e.g., azo groups, halogen variations) and test bioactivity via disk diffusion assays against Gram-positive/-negative bacteria (e.g., S. aureus, E. coli).
- Use docking simulations (e.g., AutoDock Vina) to predict binding affinities to targets like bacterial hyaluronidases.
- Validate SAR with thermodynamic studies (e.g., DSC for melting point stability) and NMR titration for binding confirmation .
Q. How should researchers address contradictions in experimental data, such as NMR shifts or inconsistent bioactivity results?
- Methodological Answer :
- Reproduce syntheses under anhydrous conditions to rule out hydrolysis byproducts.
- For NMR inconsistencies, compare with literature (e.g., biphenyl protons typically appear as multiplets at δ 7.2–7.5 ppm).
- In bioactivity studies, standardize inoculum density (e.g., 0.5 McFarland) and include positive controls (e.g., ciprofloxacin) to ensure assay reliability .
Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 40–60°C. Monitor degradation via HPLC-UV at 254 nm.
- Use Arrhenius kinetics to extrapolate shelf-life at room temperature.
- For thermal stability, perform TGA/DSC to identify decomposition thresholds (>200°C typical for aromatic esters) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
